Cladribine

描述

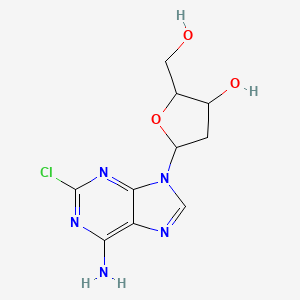

克拉屈滨,也称为 2-氯脱氧腺苷,是一种合成的嘌呤核苷类似物。它主要用于治疗毛细胞白血病和多发性硬化症。 克拉屈滨模拟核苷脱氧腺苷,但对腺苷脱氨酶的降解具有抗性,使其能够在目标细胞中积累并干扰 DNA 合成 .

准备方法

合成路线和反应条件: 克拉屈滨可以通过 O-保护的 2-脱氧-呋喃核糖与硅化的 2-氯腺嘌呤直接偶联来合成。 随后,在单独的步骤中对所得的受保护核苷进行脱保护,然后进行纯化步骤 . 该过程包括在碱存在下将粗克拉屈滨溶解在质子溶剂中形成溶液。 将该溶液保持在升高的温度下,直到受保护的或部分受保护的核苷杂质的量减少。 然后将溶液冷却以形成和分离克拉屈滨晶体 .

工业生产方法: 克拉屈滨的工业生产涉及类似的合成路线,但规模更大。 该过程确保了高纯度和产率,使其适用于制药应用 .

化学反应分析

科学研究应用

Cladribine is a synthetic deoxyadenosine analog prodrug with properties of selective lymphocyte suppression . It is used to treat multiple sclerosis (MS) and hairy cell leukemia . this compound selectively targets both resting and dividing lymphocytes and may be able to destroy the activated lymphocytes that induce CNS demyelination, potentially stabilizing or improving chronic MS .

Scientific Research Applications

This compound has been studied and applied in the treatment of multiple sclerosis (MS), particularly in relapsing forms, and in hairy cell leukemia. Research has explored its efficacy, safety, and mechanisms of action in these contexts [1, 6, 10].

Multiple Sclerosis (MS)

This compound tablets are approved for the treatment of relapsing forms of MS, including relapsing-remitting disease and active secondary progressive disease, in adults . The drug's use is generally recommended for patients who have had an inadequate response to, or are unable to tolerate, an alternate drug indicated for MS .

Efficacy:

- This compound has demonstrated clinically and statistically significant benefits in patients across the relapsing MS (RMS) spectrum, whether in early or late stages, and in treatment-naive or experienced patients .

- A study showed that this compound, when added to interferon-beta (IFN-β) therapy, reduced relapses and MRI activity in patients with active relapsing MS despite IFN-β treatment .

- Compared to placebo, this compound treatment was associated with reduced brain atrophy and a reduced risk of disability progression over 2 years .

- Data from the CLARITY Extension study indicated that long-term dosing did not increase efficacy, but later treatment was associated with a shorter time to first relapse. Patients who received this compound in the CLARITY trial but placebo in the CLARITY Extension maintained a durable clinical response, with the proportion free from relapses and disease progression remaining unchanged .

- This compound is more effective when placed early in the treatment algorithm .

Safety and Tolerability:

- Studies have evaluated the safety and tolerability of this compound tablets added to IFN-β therapy, focusing on adverse events (AEs) and laboratory toxicities, including infections, neoplasms, and hematologic and liver function parameters .

- Real-world data confirms the effectiveness and safety of this compound, with the majority of patients achieving no evidence of disease activity (NEDA-3) at 24 months .

Mechanism of Action:

- This compound is a synthetic deoxyadenosine analog prodrug that is activated through phosphorylation by deoxycytidine kinase, accumulating to cytotoxic levels in lymphocytes. This results in targeted and sustained reductions of T and B lymphocytes implicated in MS pathogenesis .

Hairy Cell Leukemia

Intravenous this compound is indicated for the treatment of active hairy cell leukemia, as defined by clinically significant anemia, neutropenia, thrombocytopenia, or disease-related symptoms . this compound is a purine antimetabolite .

Additional Considerations

- The World Health Organization (WHO) includes this compound on its list of essential medicines for the treatment of multiple sclerosis, recognizing its clinical benefit, safety, and suitability for use in different patient populations .

- This compound's mechanism of action involves selectively targeting lymphocytes, which play a key role in the pathogenesis of MS . By reducing the number of these cells, this compound can reduce the inflammation and demyelination that characterize MS .

- The approved treatment regimen involves two short courses of this compound tablets across two consecutive years (cumulative dose 3.5 mg/kg), followed by two years without treatment .

作用机制

克拉屈滨通过模拟脱氧腺苷并被掺入 DNA 来发挥作用。 一旦进入细胞,它就会被脱氧胞苷激酶磷酸化,产生 2-氯脱氧腺苷三磷酸。 这种活性形式会破坏 DNA 的合成和修复,导致细胞凋亡。 克拉屈滨选择性地靶向淋巴细胞,因为这些细胞中激酶:磷酸酶的比率很高,使其在治疗涉及异常淋巴细胞活性的疾病方面有效 .

类似化合物:

克拉屈滨的独特性: 克拉屈滨对腺苷脱氨酶的抗性和对淋巴细胞的选择性靶向使其在嘌呤类似物中独树一帜。 它可以口服给药用于治疗多发性硬化症,这与其他类似化合物不同 .

相似化合物的比较

Pentostatin: Another purine analog used to treat hairy cell leukemia.

Fludarabine: A purine analog used in the treatment of chronic lymphocytic leukemia.

Uniqueness of Cladribine: this compound’s resistance to adenosine deaminase and its selective targeting of lymphocytes make it unique among purine analogs. Its ability to be administered orally for multiple sclerosis treatment also sets it apart from other similar compounds .

生物活性

Cladribine, a synthetic purine nucleoside analog, is primarily known for its application in treating multiple sclerosis (MS) and hairy cell leukemia (HCL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profiles, and its impact on various immune cells.

This compound exerts its biological effects primarily through the induction of lymphocyte apoptosis. It is incorporated into DNA during the S-phase of the cell cycle, leading to single-strand breaks and ultimately triggering apoptotic pathways. The compound also influences mitochondrial function, which can lead to caspase-dependent and -independent apoptosis.

Key Mechanisms:

- Induction of Apoptosis : this compound causes DNA breaks that activate poly(ADP-ribose) polymerase (PARP), depleting intracellular NAD and ATP levels, resulting in cell death .

- Immunomodulatory Effects : Beyond inducing apoptosis in lymphocytes, this compound modulates the activity of dendritic cells and monocytes, which may enhance its therapeutic efficacy in autoimmune conditions like MS .

Clinical Efficacy in Multiple Sclerosis

This compound has shown significant efficacy in clinical trials for patients with highly active relapsing MS. Notably, the CLARITY trial demonstrated that this compound effectively reduces relapse rates and MRI activity compared to placebo.

Clinical Trial Findings:

- CLARITY Trial : Patients treated with this compound exhibited a 63% reduction in relapse rates compared to placebo .

- Long-term Efficacy : A follow-up study over eight years indicated that a substantial percentage of patients remained free from clinical or MRI activity post-treatment .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. While it is generally well-tolerated, there are concerns regarding potential adverse effects related to immunosuppression.

Adverse Events:

- Common treatment-emergent adverse events include infections and hematological toxicities. Monitoring lymphocyte counts is crucial due to the drug's immunosuppressive effects .

- In a systematic review encompassing 7244 MS patients, this compound was deemed safe with manageable side effects .

Case Studies and Observational Data

Several case studies highlight the real-world effectiveness and safety of this compound in managing MS. For instance:

- Real-World Data : A cohort study involving 187 patients showed that 88% were free from clinical activity after three years .

- Retreatment Efficacy : In a subset of patients receiving retreatment with this compound tablets, 83% had no clinical or MRI activity after four years .

Comparative Efficacy in Hematologic Malignancies

This compound's application extends beyond MS; it has shown remarkable efficacy in treating HCL. The overall response rate (ORR) in HCL is reported at 98%, with a complete response rate (CRR) of 91% .

| Condition | Overall Response Rate | Complete Response Rate |

|---|---|---|

| Hairy Cell Leukemia | 98% | 91% |

| Multiple Sclerosis | 63% (reduction in relapses) | N/A |

属性

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOAARAWEBMLNO-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022828 | |

| Record name | Cladribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cladribine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.35e+00 g/L | |

| Record name | Cladribine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cladribine is structurally related to fludarabine and pentostatin but has a different mechanism of action. Although the exact mechanism of action has not been fully determined, evidence shows that cladribine is phosphorylated by deoxycytidine kinase to the nucleotidecladribine triphosphate (CdATP; 2-chloro-2′-deoxyadenosine 5′-triphosphate), which accumulates and is incorporated into DNA in cells such as lymphocytes that contain high levels of deoxycytidine kinase and low levels of deoxynucleotidase, resulting in DNA strand breakage and inhibition of DNA synthesis and repair. High levels of CdATP also appear to inhibit ribonucleotide reductase, which leads to an imbalance in triphosphorylated deoxynucleotide (dNTP) pools and subsequent DNA strand breaks, inhibition of DNA synthesis and repair, nicotinamide adenine dinucleotide (NAD) and ATP depletion, and cell death. Unlike other antimetabolite drugs, cladribine has cytotoxic effects on resting as well as proliferating lymphocytes. However, it does cause cells to accumulate at the G1/S phase junction, suggesting that cytotoxicity is associated with events critical to cell entry into S phase. It also binds purine nucleoside phosphorylase (PNP), however no relationship between this binding and a mechanism of action has been established., Cladribine is an antimetabolite. The exact mechanism of action in hairy cell leukemia is unknown. Cladribine is resistant to the action of adenosine deaminase (ADA), which deaminates deoxyadenosine to deoxyinosine. The phosphorylated metabolites of cladribine accumulate in cells with a high ratio of deoxycytidine kinase activity to 5' nucleotidase activity (lymphocytes, monocytes ) and are converted to the active triphosphate deoxynucleotide. Intracellular accumulation of toxic deoxynucleotides selectively kills these cells, which become unable to properly repair single-strand DNA breaks, leading to disruption of cell metabolism. In addition, there is some evidence that deoxynucleotides are incorporated into the DNA of dividing cells and impair DNA synthesis. Cladribine also induces apoptosis (a form of programmed cell death in sensitive cells). Cladribine's action is cell cycle-phase nonspecific; cladribine equally affects dividing and resting lymphocytes., Cladribine has immunosuppressant activity ; restoration of lymphocyte subsets after treatment takes at least 6 to 12 months, although clinical immunocompetence is usually restored after about a month. Significant reductions in T and B lymphocytes occur during treatment (both CD4 and CD8 are affected) and CD4 counts recover more slowly after treatment., /Investigators/ have studied the role of caspases and mitochondria in apoptosis induced by 2-chloro-2'-deoxyadenosine (cladribine) in several human leukemic cell lines. Cladribine treatment induced mitochondrial transmembrane potential (DeltaPsi(m)) loss, phosphatidylserine exposure, caspase activation and development of typical apoptotic morphology in JM1 (pre-B), Jurkat (T) and U937 (promonocytic) cells. Western-blot analysis of cell extracts revealed the activation of at least caspases 3, 6, 8 and 9. Co-treatment with Z-VAD-fmk (benzyloxy-carbonyl-Val-Ala-Asp-fluoromethylketone), a general caspase inhibitor, significantly prevented cladribine-induced death in JM1 and Jurkat cells for the first approximately 40 h, but not for longer times. Z-VAD-fmk also partly prevented some morphological and biochemical features of apoptosis in U937 cells, but not cell death. Co-incubation with selective caspase inhibitors Ac-DEVD-CHO (N-acetyl-Asp-Glu-Val-Asp-aldehyde), Ac-LEHD-CHO (N-acetyl-Leu-Glu-His-Asp-aldehyde) or Z-IETD-fmk (benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone), inhibition of protein synthesis with cycloheximide or cell-cycle arrest with aphidicolin did not prevent cell death. Overexpression of Bcl-2, but not CrmA, efficiently prevented death in Jurkat cells. In all cell lines, death was always preceded by Delta Psi(m) loss and accompanied by the translocation of the protein apoptosis-inducing factor (AIF) from mitochondria to the nucleus. These results suggest that caspases are differentially involved in induction and execution of apoptosis depending on the leukemic cell lineage. In any case, Delta Psi(m) loss marked the point of no return in apoptosis and may be caused by two different pathways, one caspase-dependent and the other caspase-independent. Execution of apoptosis was always performed after Delta Psi(m) loss by a caspase-9-triggered caspase cascade and the action of AIF., Cladribine (chlorodeoxyadenosine, 2-CdA), a synthetic purine nucleoside, is an antineoplastic agent. ... The precise mechanism(s) of antileukemic action of cladribine has not been fully elucidated. Cladribine is phosphorylated by deoxycytidine kinase to the nucleotide cladribine triphosphate (CdATP; 2-chloro-2'-deoxyadenosine 5'-triphosphate), which accumulates and is incorporated into DNA in cells such as lymphocytes that have high levels of deoxycytidine kinase and low levels of deoxynucleotidase. High intracellular concentrations of cladribine triphosphate appear to inhibit ribonucleotide reductase, causing an imbalance in triphosphorylated deoxynucleotide (dNTP) pools and subsequent DNA strand breaks, inhibition of DNA synthesis and repair, nicotinamide adenine dinucleotide (NAD) and ATP depletion, and cell death. Incorporation of accumulated cladribine triphosphate into DNA also may contribute to DNA strand breakage and inhibition of DNA synthesis and repair. Unlike other commonly used antineoplastic drugs that affect purine and pyrimidine metabolism, cladribine has cytotoxic effects on resting as well as proliferating lymphocytes and monocytes. | |

| Record name | Cladribine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLADRIBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

9-(2-deoxy-beta-D-erythro-pentofurnaosyl)-9H-purin-2,6-diamine; 9-(2-deoxy-beta-D-erythro-pentofurnaosyl)-2-methoxy-9H-purin-6-amine; 2-chloro-7H-purin-6-amine; 2-chloro-9-(2-deoxy-alpha-D-erythro-pentofurnaosyl)-9H-purin-6-amine; 2-deoxy-D-erythro-pentofurnaose; 4-methylbenzamide; methyl 4-methylbenzoate | |

| Record name | CLADRIBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, softens at 210-215 °C, solidifies and turns brown ... Also reported as crystals from ethanol | |

CAS No. |

4291-63-8 | |

| Record name | Cladribine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladribine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cladribine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cladribine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,5R)-5-(6-Amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxalan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLADRIBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M74X9YT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLADRIBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cladribine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C (softens), resolidifies, turns brown and does not melt below 300 °C, 215 °C | |

| Record name | Cladribine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLADRIBINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cladribine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cladribine exert its cytotoxic effects?

A1: this compound is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. It enters cells and is phosphorylated primarily by the enzyme deoxycytidine kinase (dCK) to this compound monophosphate. [, ] Subsequent phosphorylation steps by nucleoside monophosphate kinase and nucleoside diphosphate kinase lead to the formation of this compound triphosphate, the active metabolite. [] this compound triphosphate incorporates into DNA, leading to DNA strand breaks and ultimately apoptosis, or programmed cell death. [, , ]

Q2: Why is this compound selectively toxic to lymphocytes?

A2: this compound's selective toxicity is attributed to the high ratio of dCK to 5′-nucleotidase (5′-NT) in lymphocytes compared to other cell types. [, ] While dCK phosphorylates this compound to its active form, 5′-NT dephosphorylates it, reducing its efficacy. [] This balance favors this compound accumulation in lymphocytes, leading to preferential cell death. [, ]

Q3: Does this compound affect both dividing and non-dividing cells?

A3: Yes, this compound is cytotoxic to both dividing and non-dividing lymphoid malignancies, setting it apart from many other drugs. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H12ClN5O3. Its molecular weight is 285.69 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data isn't provided in the provided research papers, standard characterization techniques like NMR, IR, and mass spectrometry are routinely employed for compounds like this compound.

Q6: What is known about this compound's stability under various conditions?

A6: The provided research primarily focuses on this compound's biological activity and doesn't delve deep into its material compatibility or stability under diverse storage conditions.

Q7: How do structural modifications to this compound influence its activity?

A7: Research indicates that modifying the monophosphate group of this compound can significantly enhance its activity against myeloid cell lines. [] These "protide" analogs demonstrate up to 11-fold increased potency compared to this compound itself. [] This highlights the importance of the monophosphate group in cellular uptake and subsequent conversion to the active triphosphate form. []

Q8: How is this compound metabolized and eliminated from the body?

A8: Information on this compound's specific metabolic pathways and elimination routes is not extensively detailed in the provided research papers.

Q9: What is the duration of this compound's effects on lymphocytes?

A10: this compound induces a long-lasting depletion of lymphocytes, particularly B cells, even after a single course of treatment. [, , ] This sustained effect is attributed to its preferential accumulation in lymphocytes and interference with DNA synthesis and repair mechanisms. [, ] Clinical studies have reported continued disease stabilization in relapsing multiple sclerosis patients for several years after this compound treatment, highlighting its prolonged pharmacodynamic effects. [, , ]

Q10: Has this compound shown efficacy in preclinical models of multiple sclerosis?

A11: While the provided research predominantly focuses on clinical studies, this compound's efficacy has been demonstrated in experimental autoimmune encephalomyelitis (EAE), a common animal model of MS. [] In these models, this compound effectively suppressed inflammatory responses and reduced disease severity, supporting its therapeutic potential in MS. []

Q11: What are the clinical outcomes of this compound treatment in hairy cell leukemia?

A12: this compound has demonstrated remarkable efficacy in treating hairy cell leukemia, achieving complete remissions in the majority of patients after a single course of treatment. [, ] Long-term follow-up studies confirm durable remissions lasting several years, solidifying its position as a first-line treatment option for this disease. [, ]

Q12: Are there biomarkers for predicting response to this compound in multiple sclerosis?

A13: Research has explored the potential of molecular biomarkers for predicting this compound response. A study identified specific genes (PPIF, NHLRC2) and microRNAs (miR-21-5p, miR-30b-5p, miR-30e-5p) associated with this compound treatment in multiple sclerosis patients. [] These findings, while preliminary, suggest that analyzing the expression of these molecules could hold promise as potential biomarkers for treatment response. []

Q13: What are the known mechanisms of resistance to this compound?

A13: Resistance to this compound can arise from various mechanisms, including:

- Decreased nucleoside transport: Reduced cellular uptake of this compound limits its intracellular accumulation and subsequent activation. []

- Deoxycytidine kinase (dCK) deficiency or decreased activity: As dCK is crucial for this compound phosphorylation, its deficiency or reduced activity significantly hinders the formation of the active metabolite. [, ]

- Altered intracellular nucleotide pools: Imbalances in competing nucleotides can affect this compound's incorporation into DNA, reducing its efficacy. []

- Increased drug inactivation by 5′-NT: Elevated levels of 5′-NT can rapidly dephosphorylate this compound monophosphate, hindering the formation of the active triphosphate. []

- Defective apoptosis induction: Even if this compound successfully incorporates into DNA, resistance can occur if downstream apoptotic pathways are compromised. []

Q14: Does cross-resistance exist between this compound and other purine analogs?

A15: Cross-resistance between this compound and other purine analogs, like fludarabine and pentostatin, can occur, particularly in the context of hairy cell leukemia. [, ] This is often attributed to shared mechanisms of resistance, such as reduced dCK activity or increased 5′-NT levels, which affect the activation and efficacy of these drugs. [, ]

Q15: What are the common adverse effects associated with this compound treatment?

A16: this compound, like many chemotherapeutic agents, can cause side effects, with myelosuppression being the most prominent. [, , ] This manifests as a decrease in white blood cells, red blood cells, and platelets, increasing the risk of infections, anemia, and bleeding. [, ] Lymphopenia, a reduction in lymphocytes, is a predictable effect of this compound due to its mechanism of action. [, ] While generally transient, it can increase susceptibility to infections, particularly opportunistic infections. [, ]

Q16: What analytical methods are used to quantify this compound levels?

A16: While the provided research does not specify the exact analytical methods used for this compound quantification, techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection are commonly employed for analyzing nucleoside analogs in biological samples.

Q17: Are there alternative treatments for hairy cell leukemia and multiple sclerosis?

A17: Yes, alternative treatments exist for both conditions:

- Interferon beta: Injections of interferon beta can reduce relapse rates and slow disease progression. []

- Glatiramer acetate: Daily injections of glatiramer acetate can modify the immune response and reduce relapses. []

- Sphingosine 1-phosphate (S1P) receptor modulators (e.g., fingolimod): These oral medications work by trapping lymphocytes in lymph nodes, reducing their migration to the central nervous system. [, ]

- Monoclonal antibodies (e.g., natalizumab, ocrelizumab): These intravenous infusions target specific immune cells or molecules involved in MS pathogenesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。